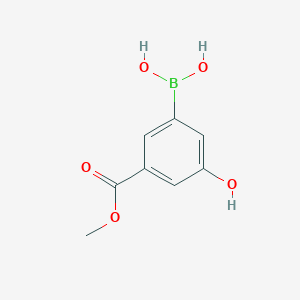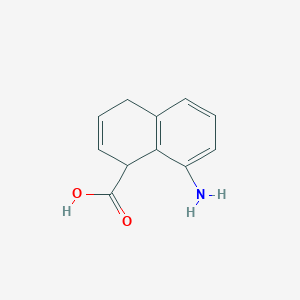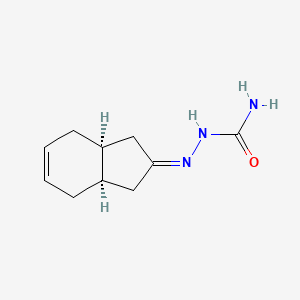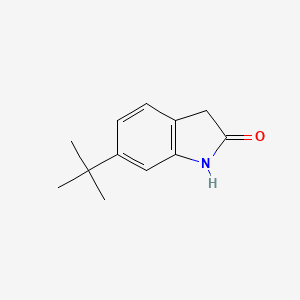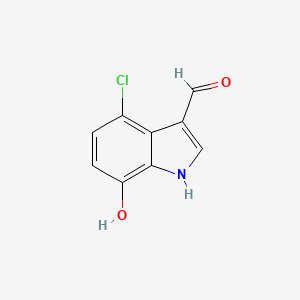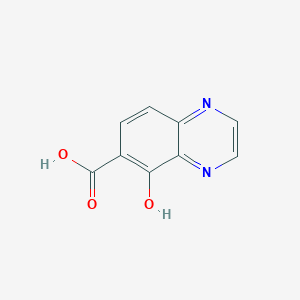
1-Methoxy-N-methylisoquinolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-N-methylisoquinolin-6-amine is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-N-methylisoquinolin-6-amine can be achieved through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-N-methylisoquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
1-Methoxy-N-methylisoquinolin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methoxy-N-methylisoquinolin-6-amine involves its interaction with specific molecular targets and pathways. It can interact with dopamine receptors, inhibiting the formation of 3,4-dihydroxyphenylacetic acid and shifting dopamine catabolism toward COMT-dependent O-methylation . This compound also inhibits both MAO-A and B enzymes, increasing neurotransmitter levels in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-1-(7-hydroxy-6-methylisoquinolin-1-yl)propan-1-one
- 3-Hydroxy-1-(7-methoxy-6-methylisoquinolin-1-yl)propan-1-one
Uniqueness
1-Methoxy-N-methylisoquinolin-6-amine is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its methoxy and methyl groups confer distinct reactivity and interaction profiles compared to other isoquinoline derivatives.
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
1-methoxy-N-methylisoquinolin-6-amine |
InChI |
InChI=1S/C11H12N2O/c1-12-9-3-4-10-8(7-9)5-6-13-11(10)14-2/h3-7,12H,1-2H3 |
Clé InChI |
DHFJMBLRSIETNJ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC2=C(C=C1)C(=NC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(1-Phenylethyl)azetidin-3-yl]methanol](/img/structure/B11904402.png)



